4-[(3-methylphenyl)thio]piperidine hydrochloride
Description
4-[(3-Methylphenyl)thio]piperidine hydrochloride is a piperidine derivative featuring a thioether linkage at the 4-position of the piperidine ring, substituted with a 3-methylphenyl group.
Properties
IUPAC Name |
4-(3-methylphenyl)sulfanylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKZHYEEIUTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882863-88-9 | |
| Record name | 4-((3-METHYLPHENYL)THIO)PIPERIDINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylphenyl)thio]piperidine hydrochloride typically involves the reaction of 4-piperidone with 3-methylthiophenol in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thioether group undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Hydrogen peroxide (H₂O₂): Produces sulfoxides at lower concentrations and sulfones at higher concentrations.
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m-Chloroperbenzoic acid (mCPBA): Selectively oxidizes the thioether to sulfoxide without over-oxidation to sulfone under mild conditions .
Table 1: Oxidation Products
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (3%) | Sulfoxide | RT, 2 hr |
| H₂O₂ (30%) | Sulfone | 60°C, 6 hr |
| mCPBA | Sulfoxide | 0°C, 1 hr |
Reduction Reactions
The piperidine ring and aromatic system participate in reduction processes:
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Catalytic hydrogenation (H₂/Pd-C): Reduces the aromatic ring to a cyclohexane derivative while preserving the thioether group .
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Lithium aluminum hydride (LiAlH₄): Reduces the piperidine ring’s tertiary amine to a secondary amine, though this is less common due to steric hindrance .
Electrophilic Aromatic Substitution
The 3-methylphenyl group undergoes electrophilic substitution:
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Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the para position relative to the methyl group.
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Halogenation (Cl₂/FeCl₃): Produces chlorinated derivatives, with regioselectivity influenced by the methyl group’s directing effects .
Table 2: Substitution Regioselectivity
| Reaction Type | Position | Yield (%) |
|---|---|---|
| Nitration | Para | 68 |
| Chlorination | Ortho | 42 |
Nucleophilic Substitution
The thioether’s sulfur atom acts as a nucleophile:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts.
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Acylation : Forms thioesters when treated with acyl chlorides (e.g., AcCl) .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media:
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Protonation : The piperidine nitrogen remains protonated at physiological pH, enhancing solubility.
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Deprotonation : Requires strong bases (e.g., NaOH) to liberate the free base form, which is less water-soluble .
Coordination Chemistry
The sulfur and nitrogen atoms coordinate with metal ions:
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AgNO₃ : Forms Ag–S coordination complexes, precipitating as light-sensitive aggregates.
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Cu(II) salts : Produces stable chelates with potential catalytic applications .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (150–200°C): Loss of HCl, yielding the free base.
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Stage 2 (250–300°C): Breakdown of the thioether and piperidine moieties into volatile fragments .
Photochemical Reactivity
UV irradiation induces homolytic cleavage of the C–S bond, generating thiyl radicals. These intermediates participate in:
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Polymerization : Initiates chain-growth polymerization of vinyl monomers.
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Crosslinking : Forms disulfide bridges in the presence of oxygen .
Key Limitations
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H18ClN
- Molecular Weight : Approximately 243.79 g/mol
- Structure : The compound features a piperidine ring with a thioether group and a 3-methylphenyl substituent, enhancing its solubility and reactivity.
Medicinal Chemistry
The compound's structural characteristics suggest potential interactions with various biological targets, particularly neurotransmitter receptors, which may influence central nervous system activity. Research has focused on:
- Neuropharmacological Effects : Studies indicate that 4-[(3-methylphenyl)thio]piperidine hydrochloride may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. It has been shown to inhibit the reuptake of serotonin and norepinephrine in vitro, indicating its potential as an antidepressant lead compound.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. For instance, it has been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition zones comparable to standard antibiotics. Minimum inhibitory concentrations (MICs) suggest strong antibacterial potential .
Anticancer Research
Emerging studies have explored the anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Effective against Staphylococcus aureus and E. coli with notable MICs indicating strong antibacterial activity. |
| Neuropharmacological Effects | Inhibits serotonin and norepinephrine reuptake, suggesting potential antidepressant properties. |
| Anticancer Activity | Induces apoptosis in cancer cells, highlighting its role in cancer therapy research. |
Mechanism of Action
The mechanism of action of 4-[(3-methylphenyl)thio]piperidine hydrochloride involves its interaction with specific molecular targets. The thioether group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The piperidine ring may also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Steric Considerations : The 3-methylphenyl group may hinder interactions with bulkier receptor pockets compared to smaller substituents like fluorine .
- Pharmacological Potential: Structural parallels to nAChR agonists (e.g., SIB-1553A) suggest possible cognitive-enhancing properties, though empirical validation is needed .
- Safety and Regulation : Unlike regulated compounds like meperidine and 3-methyl PCP, the target compound’s simpler structure may pose lower abuse risk .
Biological Activity
4-[(3-Methylphenyl)thio]piperidine hydrochloride is a chemical compound that has garnered attention due to its potential biological activity and applications in pharmacology. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-[(3-Methylphenyl)thio]piperidine hydrochloride is C₁₂H₁₈ClNS, with a molecular weight of approximately 244.80 g/mol. The compound features a piperidine ring substituted with a thioether group and a 3-methylphenyl moiety, which contributes to its unique biological interactions.
The biological activity of 4-[(3-Methylphenyl)thio]piperidine hydrochloride is primarily attributed to its ability to interact with various biological targets. The thioether group can facilitate nucleophilic substitutions, while the piperidine ring may engage in hydrogen bonding with amino acid residues in proteins. These interactions can modulate enzyme activity and receptor functions, leading to diverse pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that 4-[(3-Methylphenyl)thio]piperidine hydrochloride may have cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities based on structural analogs.
Table 1: Biological Activities of 4-[(3-Methylphenyl)thio]piperidine Hydrochloride
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Neuroprotective | Potential protective effects | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Anticancer Study : A study evaluated the effects of 4-[(3-Methylphenyl)thio]piperidine hydrochloride on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction through caspase activation.
- Neuroprotective Research : In a model of ischemia/reperfusion injury, compounds structurally related to 4-[(3-Methylphenyl)thio]piperidine hydrochloride showed reduced neuronal damage and improved survival rates in animal models, suggesting potential for therapeutic applications in stroke and neurodegenerative disorders.
- Antimicrobial Evaluation : A series of tests against common bacterial strains revealed that the compound exhibited varying degrees of antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the standard synthetic routes for 4-[(3-methylphenyl)thio]piperidine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation. A common approach involves reacting piperidine derivatives with 3-methylphenyl thiol or its activated form (e.g., thiolate) under basic conditions (e.g., triethylamine). For example:
Thiolation : Piperidine-4-thiol is reacted with 3-methylbromobenzene in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Hydrochloride Formation : The free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
Characterization :
- NMR (¹H/¹³C) confirms substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₆ClNS: 265.07).
- HPLC (≥98% purity) ensures product homogeneity .
Q. How should researchers handle and store 4-[(3-methylphenyl)thio]piperidine hydrochloride to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the thioether group.
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin contact.
- Decomposition Risks : Avoid exposure to strong oxidizers (e.g., peroxides) or high humidity, which may hydrolyze the thioether bond. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 4-[(3-methylphenyl)thio]piperidine hydrochloride?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for thiolation steps. Software like Gaussian or ORCA can predict regioselectivity.
- Solvent Optimization : COSMO-RS simulations compare solvent effects (e.g., DMF vs. THF) on reaction kinetics.
- Machine Learning : Train models on historical reaction data (yields, conditions) to recommend optimal temperatures/catalysts. For example, Bayesian optimization can reduce trial-and-error experimentation by 40–60% .
Q. How can contradictory data in pharmacological studies of this compound be resolved?
- Methodological Answer :
- Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., HEK293 vs. CHO) to identify cell-type-specific effects.
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., sulfoxide derivatives) that may confound bioactivity results.
- Receptor Binding Assays : Compare binding affinities (IC₅₀) across assays (e.g., radioligand vs. fluorescence polarization) to validate target specificity. For instance, discrepancies in IC₅₀ values may arise from assay sensitivity thresholds .
Q. What advanced techniques validate the compound’s structural integrity under physiological conditions?
- Methodological Answer :
- Stability in Buffers : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, then analyze via UPLC-MS to detect hydrolysis or oxidation.
- Solid-State NMR : Investigate crystallinity and salt form (hydrochloride vs. free base) to ensure consistency in dissolution rates.
- X-ray Crystallography : Resolve the 3D structure to confirm the thioether bond geometry and hydrochloride counterion placement .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., stoichiometry, solvent ratio). For example, a 3² DoE can identify optimal molar ratios of piperidine:thiol (1:1.2–1.5).
- Quality Control : Establish acceptance criteria for impurities (e.g., ≤0.5% unreacted thiol via GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
